molecular formula C22H22N2O3 B5069175 N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide

N-[1-[(4-ethylphenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide

Cat. No. B5069175
M. Wt: 362.4 g/mol
InChI Key: FRKXHMONJFNUAW-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals characterized by specific functional groups such as amides, furan rings, and substituted phenyl groups. These structures are often investigated for their potential biological activities and chemical properties.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds. For instance, the synthesis of mustard derivatives from nitrobenzoic acid in a 6-step procedure demonstrates complex synthesis methods involving intermediate formations and specific reagents (Prakash et al., 1991).

Molecular Structure Analysis

Molecular docking studies and spectral data (IR, 1H-NMR, EI-MS) often confirm the structural integrity of synthesized compounds. These analytical techniques validate the presence of specific functional groups and the overall molecular framework of the compound (Hussain et al., 2016).

Chemical Reactions and Properties

The reactivity of compounds with specific structures, like furamide derivatives, is characterized by their interaction with DNA, enzymatic inhibition, or antibacterial activities. For example, certain mustard derivatives have been shown to alkylate DNA exclusively at adenines in the minor groove, indicating a high degree of specificity in their chemical reactivity (Prakash et al., 1991).

properties

IUPAC Name

N-[1-(4-ethylanilino)-2-(4-methylphenyl)-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-3-16-8-12-18(13-9-16)23-21(24-22(26)19-5-4-14-27-19)20(25)17-10-6-15(2)7-11-17/h4-14,21,23H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKXHMONJFNUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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